![molecular formula C22H26FN7O B2997177 2-cyclohexyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920366-73-0](/img/structure/B2997177.png)

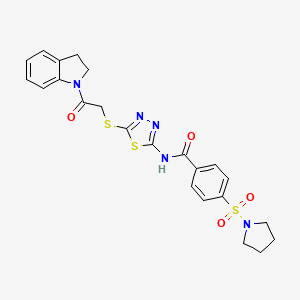

2-cyclohexyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of triazolopyrimidine, which is a class of compounds known to have various biological activities . The structure suggests that it might have similar properties to other triazolopyrimidines.

Synthesis Analysis

While specific synthesis methods for this compound are not available, triazolopyrimidines are generally synthesized through a series of reactions involving amines, isocyanates, and triazoles .Molecular Structure Analysis

The compound contains a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring. This core is attached to a piperazine ring and a cyclohexyl group .Scientific Research Applications

Antagonist Activity in 5-HT2 and Alpha 1 Receptors

The compound exhibits potent 5-HT2 antagonist activity, surpassing the effectiveness of ritanserin, a known 5-HT2 antagonist. This implies its potential in modulating serotonin receptors, which could be relevant for psychiatric and neurological research (Watanabe et al., 1992).

Synthesis of Derivatives for Antitumor and Antimicrobial Activities

Derivatives of this compound have been synthesized, demonstrating significant antitumor and antimicrobial activities. This highlights its potential as a base for developing new therapeutic agents (Riyadh, 2011).

Biological Activity in Novel Heterocyclic Compounds

The synthesis of novel pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety has been studied. Some of these compounds exhibited moderate effects against bacterial and fungal species, indicating potential biological activity (Abdel‐Aziz et al., 2008).

Antihypertensive Agent Potential

The compound's structure, similar to prazosin, suggests potential antihypertensive properties. This positions it as a candidate for further research in cardiovascular therapeutics (Bayomi et al., 1999).

P2X7 Antagonist Clinical Candidate

A similar compound was advanced to phase I clinical trials for assessing its safety and tolerability in treating mood disorders, demonstrating its potential in psychiatric applications (Chrovian et al., 2018).

Antifungal Agent Synthesis

The synthesis pathway of voriconazole, an antifungal agent, involves a related structure to the compound . This underscores its relevance in developing antifungal medications (Butters et al., 2001).

Mechanism of Action

Target of Action

The primary targets of this compound are enzymes such as PARP-1 and EGFR . These enzymes play crucial roles in cellular processes. PARP-1 is involved in DNA repair and programmed cell death, while EGFR is a receptor tyrosine kinase that regulates cell growth and differentiation .

Mode of Action

The compound works by inhibiting the activity of its target enzymes . By binding to these enzymes, it prevents them from performing their normal functions. This can lead to changes in cellular processes, such as DNA repair and cell growth .

Biochemical Pathways

The inhibition of PARP-1 and EGFR disrupts several biochemical pathways. For instance, the inhibition of PARP-1 can lead to the accumulation of DNA damage, triggering apoptosis or programmed cell death . On the other hand, the inhibition of EGFR can disrupt cell signaling pathways that regulate cell growth and differentiation .

Pharmacokinetics

Similar compounds with a 1,2,4-triazole core have been shown to possess good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of PARP-1 and EGFR. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and inhibit cell growth . This makes it a potential candidate for anticancer therapy .

properties

IUPAC Name |

2-cyclohexyl-1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN7O/c23-17-7-4-8-18(14-17)30-22-20(26-27-30)21(24-15-25-22)29-11-9-28(10-12-29)19(31)13-16-5-2-1-3-6-16/h4,7-8,14-16H,1-3,5-6,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWOCXRDYQMEOKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2997095.png)

![5-(cyclopentylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2997097.png)

![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2997099.png)

![5-[(Piperidin-3-yl)methyl]pyridin-2-amine](/img/structure/B2997101.png)

![N-(4-bromophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2997102.png)

![2-[(4-Fluorophenyl)sulfanyl]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2997111.png)